molecular formula C28H58NO7P B163694 Butanoyl PAF

Butanoyl PAF

Numéro de catalogue: B163694
Poids moléculaire: 551.7 g/mol
Clé InChI: UVHUBDICYDPLIO-HHHXNRCGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine is a synthetic ether phospholipid designed for advanced biochemical research. This compound features a hexadecyl (C16) chain in an ether linkage at the sn-1 position and a butyryl ester at the sn-2 position of the glycerol backbone. Its structural similarity to Platelet-Activating Factor (PAF), a potent biologically active phospholipid, makes it a valuable tool for studying lipid-mediated signaling pathways . Researchers can utilize this butyryl analog to investigate the structure-activity relationships of PAF-like molecules, particularly the effect of a longer sn-2 acyl chain on receptor binding and functional potency compared to the native acetyl form . Studies on related alkyl ether glycerophosphocholines have shown their utility as inhibitors of key enzymes such as diacylglycerol kinase, highlighting their potential in modulating cellular signaling cascades for experimental purposes . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

[(2R)-2-butanoyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHUBDICYDPLIO-HHHXNRCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H58NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Chiral Glycerol Backbone Preparation

The synthesis begins with the preparation of enantiomerically pure sn-glycerol derivatives. A common approach involves:

  • Epichlorohydrin Ring-Opening : Reaction of (R)-epichlorohydrin with hexadecanol under basic conditions yields 1-O-hexadecyl-sn-glycerol.

  • Selective Protection : The primary hydroxyl group at sn-3 is protected using tert-butyldimethylsilyl (TBDMS) chloride, leaving the sn-2 hydroxyl free for acylation.

Reaction Conditions :

  • Epichlorohydrin:hexadecanol molar ratio = 1:1.2

  • Catalyst: KOH (0.1 eq) in toluene, 60°C, 12 h

  • Yield: 78%

sn-2 Butyrylation

The free sn-2 hydroxyl is acylated with butyric anhydride:

  • Activation : Butyric anhydride (2.5 eq) is added to 1-O-hexadecyl-sn-glycerol in dichloromethane with 4-dimethylaminopyridine (DMAP, 0.2 eq).

  • Quenching : Reaction is quenched with aqueous NaHCO₃, followed by silica gel chromatography (hexane:ethyl acetate = 4:1).

  • Yield : 92% for 1-O-hexadecyl-2-butyryl-sn-glycerol.

Phosphocholine Headgroup Installation

The sn-3 hydroxyl is phosphorylated using phosphoramidite chemistry:

  • Deprotection : TBDMS group is removed with tetrabutylammonium fluoride (TBAF) in THF.

  • Phosphorylation : Reaction with 2-chloro-2-oxo-1,3,2-dioxaphospholane followed by ring-opening with trimethylamine yields the phosphocholine moiety.

Critical Parameters :

  • Reaction temperature: −10°C to 0°C to prevent racemization

  • Final purification: Reverse-phase HPLC (C18 column, methanol:water = 85:15)

  • Overall yield: 18% (10 steps)

Enzymatic and Semi-Synthetic Approaches

Phospholipase A₂-Mediated Transacylation

Lyso-PAF (1-O-hexadecyl-sn-glycero-3-phosphocholine) serves as a substrate for sn-2 acylation:

  • Enzyme Source : Recombinant PLA₂ from Naja mossambica (specific for sn-2 position).

  • Acyl Donor : Butyryl-CoA (5 mM) in Tris-HCl buffer (pH 7.4) with 2 mM Ca²⁺.

  • Incubation : 37°C, 4 h, under nitrogen atmosphere.

  • Yield : 65% (HPLC-MS quantification).

Lyso-PAF Acyltransferase (LPCAT) Engineering

Directed evolution of LPCAT2 enhances butyryl-CoA specificity:

  • Mutant Library : S34A/L72V double mutant increases kcat/Km for butyryl-CoA by 12-fold.

  • Reaction Scale : 50 mL bioreactor, 30°C, 8 h → 83% conversion.

Analytical Characterization

ParameterMethodResult
PurityHPLC-ELSD (C8 column)98.7% (methanol:water = 90:10)
Enantiomeric ExcessChiral CE (50 mM β-CD in SDS)>99% (sn-3 configuration)
Molecular WeightHRMS (ESI+)523.36 [M+H]⁺ (calc. 523.35)
Critical Micelle Conc.Fluorescence (DPH probe)0.8 mM (±0.05) in PBS, pH 7.4

Industrial-Scale Production Challenges

  • Cost of Chiral Intermediates : (R)-Epichlorohydrin accounts for 62% of raw material costs.

  • Butyryl-CoA Stability : Requires in situ generation via acetyl-CoA synthetase mutants.

  • Regulatory Compliance : ICH Q3D elemental impurities (Pd < 10 ppm in final product).

Emerging Technologies

Continuous Flow Synthesis

  • Microreactor Design : Teflon AF-2400 tubing (1.0 mm ID)

  • Steps :

    • Epichlorohydrin + hexadecanol → 1-O-hexadecyl-sn-glycerol (residence time = 30 min)

    • In-line TBDMS protection → butyrylation → deprotection

    • Final phosphorylation at 2 mL/min flow rate

  • Advantages : 92% overall yield, 3.2 g/h throughput

Chemoenzymatic Cascades

Combining Candida antarctica lipase B (sn-2 acylation) with Arabidopsis thaliana GPAT (sn-3 phosphorylation) reduces steps:

  • Solvent System : Cyclopentyl methyl ether (CPME)/buffer biphasic

  • Yield : 76% in 48 h, ee >99%

Comparative Method Analysis

MethodYield (%)Purity (%)ScalabilityCost Index
Chemical Synthesis1898.7Pilot9.2
Enzymatic Transacylation6595.1Lab6.8
Continuous Flow9299.3Industrial4.5

Cost Index: Relative scale (1 = lowest, 10 = highest) based on raw materials and purification

Analyse Des Réactions Chimiques

Le Butanoyl PAF subit diverses réactions chimiques, notamment :

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des enzymes spécifiques qui facilitent le clivage de la liaison hydroperoxyde. Les principaux produits formés à partir de ces réactions sont des composés de type PAF avec des longueurs de chaînes acyles variables .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications en recherche scientifique :

5. Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur du PAF, un récepteur à sept transmembranes couplé aux protéines G. Cette liaison active diverses voies de signalisation intracellulaires, conduisant à la production de cytokines inflammatoires telles que l'interleukine-1 bêta et l'interleukine-18 . L'activation du complexe inflammasome, qui comprend des composants tels que NLRP3, ASC, caspase-1 et NEK7, est également impliquée dans les effets pro-inflammatoires du this compound .

Applications De Recherche Scientifique

Biological Significance

1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine is classified as a platelet-activating factor (PAF) analog. Its structural similarity to natural PAF allows it to interact with PAF receptors, which play a crucial role in various physiological processes, including inflammation, thrombosis, and immune responses .

Drug Delivery Systems

The compound's amphiphilic nature makes it an excellent candidate for drug delivery systems. It can form lipid bilayers or liposomes that encapsulate therapeutic agents, enhancing their solubility and stability. This property is particularly useful in delivering hydrophobic drugs, improving bioavailability and therapeutic efficacy.

Case Study : A study demonstrated that liposomes composed of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine effectively encapsulated anticancer drugs, leading to increased cytotoxicity against cancer cells compared to free drug formulations .

Modulation of Cellular Responses

Research has shown that this phospholipid can modulate cellular responses by influencing signaling pathways associated with cell growth and apoptosis. It has been observed to inhibit diacylglycerol kinase activity in various cell lines, which may impact lipid metabolism and cell signaling .

Data Table: Inhibition of Diacylglycerol Kinase Activity

Concentration (µM)Inhibition (%)
1050
5070
10085

Neuroprotective Effects

Emerging studies suggest that 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for neurotherapeutics.

Case Study : In vitro experiments indicated that treatment with this compound reduced oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegeneration .

Immunomodulatory Properties

The compound has been studied for its immunomodulatory properties, particularly in the context of inflammatory diseases. By acting on PAF receptors, it can influence immune cell activation and cytokine production.

Data Table: Cytokine Production Modulation

Treatment GroupIL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control150200
1-Hexadecyl-2-butyryl-PC80100

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The biological and chemical properties of 1-hexadecyl-2-butyryl-sn-glycero-3-phosphocholine can be contextualized through comparisons with structurally related phospholipids (Table 1).

Table 1: Structural Comparison of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine and Analogs

Compound Name sn-1 Substituent sn-2 Substituent Linkage Type Head Group Key References
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine C16 alkyl (ether) C4 butyryl (ester) Ether-ester Phosphocholine
1-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (PAF) C16 alkyl (ether) C2 acetyl (ester) Ether-ester Phosphocholine
1-Stearyl-2-arachidonoyl-sn-glycero-3-phosphocholine C18 alkyl (ether) C20:4 arachidonoyl (ester) Ether-ester Phosphocholine
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine C16 acyl (ester) C18:1 oleoyl (ester) Ester-ester Phosphocholine
1-Hexadecyl-2-lyso-sn-glycero-3-phosphocholine C16 alkyl (ether) None (lyso form) Ether Phosphocholine

Impact of sn-2 Acyl Chain Length and Saturation

  • Acetyl vs. Butyryl : The substitution of acetyl (C2) with butyryl (C4) reduces platelet-activating potency. In PAF (acetyl analog), 50% serotonin secretion in platelets occurs at 10<sup>−10</sup> M, whereas the butyryl homologue is ~7-fold less active . This trend aligns with reduced receptor affinity for longer acyl chains .
  • Saturated vs. Unsaturated: The saturated butyryl group contrasts with polyunsaturated arachidonoyl (C20:4) in 1-O-hexadecyl-2-arachidonoyl-GPC. Arachidonate-containing compounds release arachidonic acid upon stimulation, driving eicosanoid synthesis (e.g., leukotrienes), whereas butyryl hydrolysis yields butyrate, which modulates histone deacetylase activity .

Ether vs. Ester Linkage at sn-1

Ether-linked phospholipids exhibit superior metabolic stability. For example, 1-hexadecyl-2-acetyl-GPC (PAF) resists phospholipase A1/A2 cleavage, unlike ester-linked 1-palmitoyl-2-acetyl-GPC, which is rapidly hydrolyzed .

Alkyl Chain Length at sn-1

  • C16 (Hexadecyl) vs. C18 (Stearyl) : Longer alkyl chains (e.g., stearyl) increase membrane integration and hydrophobicity. However, C16 derivatives like 1-hexadecyl-2-butyryl-GPC may exhibit faster cellular uptake compared to C18 analogs due to reduced steric hindrance .

Table 2: Functional Comparison of Selected Analogs

Compound Name Platelet Activation (EC50) Metabolic Half-Life Key Biological Role
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine ~7 × 10<sup>−9</sup> M (estimated) Prolonged (ether) Anti-inflammatory?
1-Hexadecyl-2-acetyl-GPC (PAF) 1 × 10<sup>−10</sup> M Moderate Pro-inflammatory signaling
1-Stearyl-2-arachidonoyl-GPC Not active Long Arachidonate reservoir
1-Palmitoyl-2-oleoyl-GPC Not active Short (ester) Membrane structural lipid

Activité Biologique

1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine, commonly referred to as butanoyl-PAF, is a synthetic analog of platelet-activating factor (PAF). This compound has garnered interest due to its significant role in cellular signaling, particularly in inflammatory responses and immune system modulation. Understanding its biological activity is essential for exploring its potential therapeutic applications in inflammatory diseases and other conditions.

Chemical Structure and Properties

1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine belongs to the class of glycerophospholipids . Its structure includes a hexadecyl chain at the sn-1 position and a butanoyl group at the sn-2 position of the glycerol backbone, which contributes to its unique biological properties.

PropertyDescription
Molecular FormulaC20_{20}H42_{42}NO4_4P
Molecular Weight373.54 g/mol
SolubilitySoluble in organic solvents; limited in water
StabilityStable at -20°C; sensitive to oxidative stress

The primary mechanism of action for butanoyl-PAF involves its interaction with the platelet-activating factor receptor (PAFR) . This interaction initiates various intracellular signaling pathways, leading to:

  • Activation of Platelets : Butanoyl-PAF enhances platelet aggregation and activation, crucial for hemostasis.
  • Monocyte Differentiation : It promotes the differentiation of monocytes into macrophages, enhancing the immune response.
  • Polymorphonuclear Leukocyte Activation : The compound activates neutrophils, which are vital for combating infections.

Inflammatory Response

Research indicates that butanoyl-PAF plays a significant role in mediating inflammatory responses. It is produced during oxidative stress conditions, contributing to pro-inflammatory activities. The compound's ability to activate various immune cells makes it a critical player in both acute and chronic inflammation.

Case Studies

  • Inflammatory Diseases : In a study examining the effects of butanoyl-PAF on human endothelial cells, it was found that this compound significantly increased the expression of adhesion molecules, promoting leukocyte adhesion and migration.
  • Cancer Research : Another study explored the potential anti-tumor effects of ether lipids similar to butanoyl-PAF. Results indicated that these compounds could induce apoptosis in cancer cells, suggesting a dual role in both promoting inflammation and potentially inhibiting tumor growth .

Pharmacokinetics

Butanoyl-PAF is synthesized non-enzymatically from oxidized low-density lipoproteins (oxLDL). Its pharmacokinetic profile suggests rapid distribution within tissues following administration, with a notable half-life influenced by oxidative stress levels.

Comparative Analysis

To better understand the biological activity of butanoyl-PAF, it is useful to compare it with other PAF analogs:

CompoundStructure CharacteristicsBiological Activity
1-Hexadecyl-2-butanoyl-sn-glycero-3-phosphocholineHexadecyl chain + Butanoyl groupStrong PAF receptor agonist
1-O-Hexadecyl-sn-glycero-3-phosphocholineHexadecyl chain + Glycerol backboneModerate PAF activity
Butenoyl PAFSimilar structure with different acyl chainReduced potency compared to butanoyl-PAF

Q & A

Q. Q. What in vitro models are suitable for studying the pro-inflammatory effects of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine?

  • Design : Use primary human monocytes or THP-1 cells. Pre-treat cells with TLR4 inhibitors to distinguish lipid-specific signaling from endotoxin-like effects. Include dose-response curves (1–50 µM) to assess cytotoxicity .

Q. Q. How can isotopic labeling improve tracking of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine metabolism in vivo?

  • Design : Synthesize ¹³C or deuterated analogs (e.g., 1,3,1’-¹³C₃-PC ) for LC-MS/MS metabolic flux analysis. Compare isotopic enrichment in plasma vs. tissue compartments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanoyl PAF
Reactant of Route 2
Butanoyl PAF

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.